![molecular formula C23H16N8O4 B14361557 10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) CAS No. 90665-69-3](/img/structure/B14361557.png)
10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including acting as enzyme cofactors and pigments . This compound is characterized by its unique structure, which includes two benzo[g]pteridine units connected by a propane-1,3-diyl linker.
Preparation Methods
The synthesis of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) typically involves multi-step organic reactions. The process begins with the preparation of benzo[g]pteridine intermediates, which are then linked via a propane-1,3-diyl bridge. Common synthetic routes include nucleophilic substitution reactions and organometallic couplings . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine rings. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and as a fluorescent probe in biological assays.
Industry: It is used in the development of dyes and pigments due to its unique optical properties.
Mechanism of Action
The mechanism of action of 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) include other pteridine derivatives such as pterin and lumazine . Compared to these, 10,10’-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione) is unique due to its extended conjugation and the presence of the propane-1,3-diyl linker, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
90665-69-3 |
|---|---|
Molecular Formula |
C23H16N8O4 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
10-[3-(2,4-dioxobenzo[g]pteridin-10-yl)propyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C23H16N8O4/c32-20-16-18(26-22(34)28-20)30(14-8-3-1-6-12(14)24-16)10-5-11-31-15-9-4-2-7-13(15)25-17-19(31)27-23(35)29-21(17)33/h1-4,6-9H,5,10-11H2,(H,28,32,34)(H,29,33,35) |
InChI Key |
OLBDUVJWDICEBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCN4C5=CC=CC=C5N=C6C4=NC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


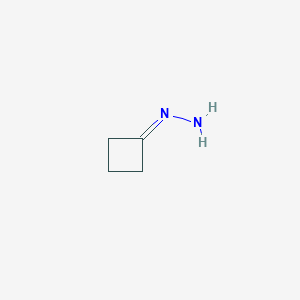
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
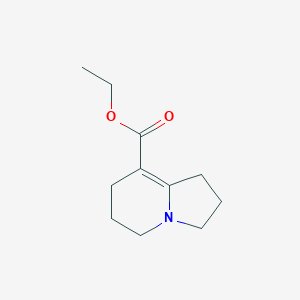
![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)

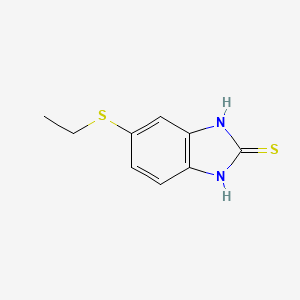
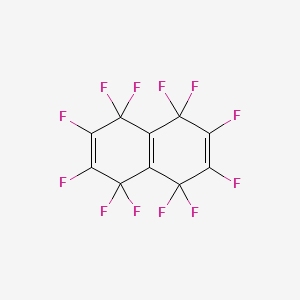

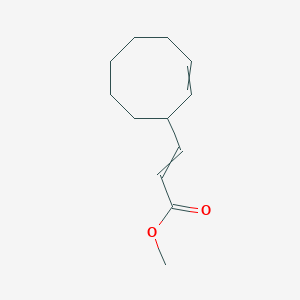
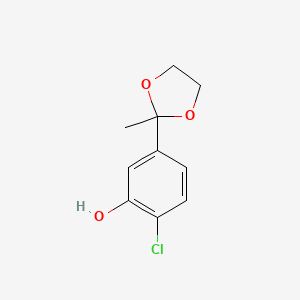
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
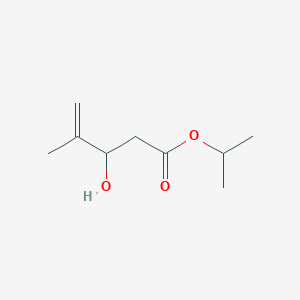
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)
